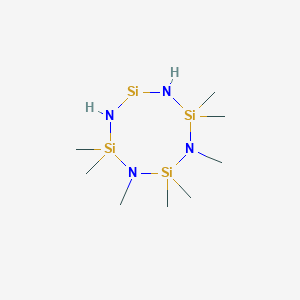
Haptoglobin from pooled human plasma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haptoglobin from pooled human plasma is an α2-globulin protein found in normal plasma at a concentration of 82-236 mg/dl. It accounts for 0.4-2.6% of the total plasma proteins. This acute phase plasma protein is composed of four polypeptide chains: two α chains and two β chains. Haptoglobin functions by binding to free hemoglobin released into the circulation, forming a complex that is removed by macrophages to salvage iron and prevent oxidative damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Haptoglobin is primarily synthesized in the liver by hepatocytes. The synthesis involves the translation of haptoglobin mRNA into prohaptoglobin, which is then proteolytically cleaved by complement C1r subcomponent-like protein in the endoplasmic reticulum .
Industrial Production Methods
For industrial production, haptoglobin is typically purified from pooled human plasma. The process involves typing individual plasma units for haptoglobin phenotype and pooling similar units before purification. The product is supplied as an essentially salt-free, lyophilized powder . Recombinant production processes have also been developed, involving the co-expression of active C1r-like protein in mammalian cells to produce fully functional haptoglobin polymers .
Analyse Chemischer Reaktionen
Types of Reactions
Haptoglobin undergoes several types of reactions, including:
Binding Reactions: Haptoglobin binds irreversibly with free native hemoglobin released during hemolysis.
Oxidation and Reduction: The binding of haptoglobin to hemoglobin prevents oxidative damage by scavenging free hemoglobin.
Common Reagents and Conditions
The primary reagent involved in haptoglobin reactions is free hemoglobin. The binding occurs under physiological conditions in the bloodstream.
Major Products Formed
The major product formed from the reaction between haptoglobin and hemoglobin is the haptoglobin-hemoglobin complex, which is then removed from circulation by macrophages .
Wissenschaftliche Forschungsanwendungen
Haptoglobin has a wide range of scientific research applications:
Wirkmechanismus
Haptoglobin exerts its effects by binding to free plasma hemoglobin, forming a complex that is removed from circulation by binding to CD163 receptors on macrophages. This process salvages iron and prevents oxidative damage . The molecular targets involved include free hemoglobin and CD163 receptors on macrophages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hemopexin: Another plasma protein that binds free heme with high affinity.
Hemoglobin: The protein that haptoglobin binds to during hemolysis.
Apolipoprotein A-I: A plasma protein involved in lipid metabolism.
Uniqueness
Haptoglobin is unique in its high binding affinity for hemoglobin and its role in preventing oxidative damage and iron loss during hemolysis . Unlike hemopexin, which binds free heme, haptoglobin specifically binds to hemoglobin, forming a stable complex that is efficiently cleared by macrophages .
Eigenschaften
CAS-Nummer |
9087-69-8 |
|---|---|
Molekularformel |
C133H204Cl3F3N8O24S8 |
Molekulargewicht |
2719.0 g/mol |
IUPAC-Name |
3-[[1-(4-chlorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-chlorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid;3-[(5,5-dimethyl-1-phenylhex-3-en-2-yl)amino]propane-1-sulfonic acid;3-[(4,4-dimethyl-1-phenylpent-2-enyl)amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/2C17H26ClNO3S.2C17H26FNO3S.C17H27NO3S.C16H24ClNO3S.C16H24FNO3S.C16H25NO3S/c4*1-17(2,3)10-9-16(19-11-4-12-23(20,21)22)13-14-5-7-15(18)8-6-14;1-17(2,3)11-10-16(14-15-8-5-4-6-9-15)18-12-7-13-22(19,20)21;2*1-16(2,3)10-9-15(13-5-7-14(17)8-6-13)18-11-4-12-22(19,20)21;1-16(2,3)11-10-15(14-8-5-4-6-9-14)17-12-7-13-21(18,19)20/h4*5-10,16,19H,4,11-13H2,1-3H3,(H,20,21,22);4-6,8-11,16,18H,7,12-14H2,1-3H3,(H,19,20,21);2*5-10,15,18H,4,11-12H2,1-3H3,(H,19,20,21);4-6,8-11,15,17H,7,12-13H2,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
FWBGLSJQAKCFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC(CC1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)



![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)


![2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine](/img/structure/B13388963.png)
![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)

![4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate](/img/structure/B13388984.png)
